molecular formula C14H18O4 B14281461 Hexyl 2-formyl-3-hydroxybenzoate CAS No. 131524-42-0

Hexyl 2-formyl-3-hydroxybenzoate

Cat. No.: B14281461
CAS No.: 131524-42-0
M. Wt: 250.29 g/mol
InChI Key: PIQGZGXYEQYPKR-UHFFFAOYSA-N
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Description

Hexyl 2-formyl-3-hydroxybenzoate is an organic compound known for its fungitoxic properties. It is a cuticular constituent of the bulb mite Rhizoglyphus robini, which plays a crucial role in the mite’s defense mechanism against fungal infections . The compound’s structure consists of a hexyl ester linked to a 2-formyl-3-hydroxybenzoate moiety, making it a unique ester with significant biological activity.

Preparation Methods

The synthesis of hexyl 2-formyl-3-hydroxybenzoate can be achieved through a two-step process :

    Formylation: Methyl 3-hydroxybenzoate is formylated using hexamethylenetetramine in 75% polyphosphoric acid to produce methyl 2-formyl-3-hydroxybenzoate.

    Transesterification: The resulting product undergoes a TsOH-catalyzed transesterification with hexanol in benzene to yield this compound.

Chemical Reactions Analysis

Hexyl 2-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., TsOH). The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives.

Scientific Research Applications

Hexyl 2-formyl-3-hydroxybenzoate has several scientific research applications :

    Chemistry: It is used as a model compound in studying esterification and transesterification reactions.

    Biology: Its fungitoxic properties make it a subject of interest in studying the defense mechanisms of mites and other arthropods.

    Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.

    Industry: It is investigated for its potential use in agricultural settings to protect crops from fungal infections.

Mechanism of Action

The mechanism by which hexyl 2-formyl-3-hydroxybenzoate exerts its fungitoxic effects involves disrupting the cell membrane integrity of fungi . The compound targets specific molecular pathways that are crucial for fungal cell survival, leading to cell lysis and death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential cell membrane components.

Comparison with Similar Compounds

Hexyl 2-formyl-3-hydroxybenzoate can be compared with other similar compounds, such as:

Properties

CAS No.

131524-42-0

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

hexyl 2-formyl-3-hydroxybenzoate

InChI

InChI=1S/C14H18O4/c1-2-3-4-5-9-18-14(17)11-7-6-8-13(16)12(11)10-15/h6-8,10,16H,2-5,9H2,1H3

InChI Key

PIQGZGXYEQYPKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=C(C(=CC=C1)O)C=O

Origin of Product

United States

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